2-Hydroxy-4-thioureido-benzoic acid

Description

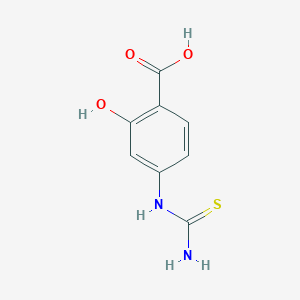

2-Hydroxy-4-thioureido-benzoic acid is a benzoic acid derivative characterized by a hydroxyl (-OH) group at the 2-position and a thioureido (-NH-CS-NH₂) substituent at the 4-position of the aromatic ring. The thioureido moiety enhances its capacity for hydrogen bonding and metal coordination, making it relevant in pharmaceutical and materials research.

Properties

CAS No. |

99055-42-2 |

|---|---|

Molecular Formula |

C8H8N2O3S |

Molecular Weight |

212.23 g/mol |

IUPAC Name |

4-(carbamothioylamino)-2-hydroxybenzoic acid |

InChI |

InChI=1S/C8H8N2O3S/c9-8(14)10-4-1-2-5(7(12)13)6(11)3-4/h1-3,11H,(H,12,13)(H3,9,10,14) |

InChI Key |

IZXFNSQVQTWFDC-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1NC(=S)N)O)C(=O)O |

Canonical SMILES |

C1=CC(=C(C=C1NC(=S)N)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The thioureido group in this compound introduces sulfur-based nucleophilicity, contrasting with the electron-withdrawing thiazole in 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid or the ester-linked ethoxy group in 2-(2-Ethoxy-2-oxoacetamido)benzoic acid .

- Hydrogen Bonding : The -OH and thioureido groups enhance solubility in polar solvents compared to 4-hydroxybenzoic acid, which exhibits higher crystallinity due to symmetric -OH and -COOH positioning .

Physicochemical Properties and Stability

- Melting Points : Thiazole and ethoxy-substituted derivatives exhibit lower melting points (139–140°C) compared to 4-hydroxybenzoic acid (210–213°C), likely due to reduced symmetry and weaker intermolecular forces .

- Solubility: Thioureido and hydroxyl groups may improve aqueous solubility relative to purely aromatic analogs. For instance, 4-hydroxybenzoic acid is sparingly soluble in cold water but dissolves in ethanol .

Preparation Methods

General Synthetic Approach

The preparation of 2-Hydroxy-4-thioureido-benzoic acid typically involves the reaction of a hydroxybenzoic acid derivative (often 2-hydroxybenzoic acid or its amino derivative) with thiourea or related sulfur-containing reagents. The key synthetic step is the formation of the thioureido group (-NH-C(=S)-NH2) attached to the aromatic ring, usually at the 4-position relative to the hydroxyl group.

Preparation via Reaction of 4-Amino-2-hydroxybenzoic Acid with Thiophosgene and Ammonium Hydroxide

A notable method involves a multi-step sequence starting from 4-amino-2-hydroxybenzoic acid :

- Step 1: Reaction with thiophosgene in hydrochloric acid yields an isothiocyanate intermediate.

- Step 2: Treatment of the isothiocyanate with ammonium hydroxide converts it into the thiourea derivative.

- Step 3: Further reaction with appropriate reagents leads to the final thioureido benzoic acid compound.

This method was reported with an 86% yield for the isothiocyanate intermediate and a 54% yield for the thiourea product, indicating good efficiency for the initial steps.

One-Pot Synthesis Using Thiourea and Benzoic Anhydrides

An efficient and odourless one-pot synthesis method has been developed, which can be adapted for thioureido derivatives:

- Reagents: Benzoic anhydrides and thiourea are reacted in the presence of triethylamine (Et3N).

- Mechanism: Benzoic anhydride undergoes nucleophilic acyl substitution with thiourea to form an S-benzoylisothiouronium salt intermediate.

- Hydrolysis: Addition of water hydrolyzes the salt to generate the thiobenzoate anion.

- Final Reaction: The thiobenzoate anion reacts with electrophiles (alkyl halides or Michael acceptors) to give thioester or thioureido derivatives.

This method achieves high yields (up to 91% for benzoyl disulfide and 86% for thia-Michael adducts) and avoids malodorous thiol intermediates.

Synthesis via Hydrazide Intermediates

Another approach involves the use of 4-hydroxybenzoic acid hydrazide as a starting material:

- The hydrazide is reacted with potassium thiocyanate in acidic aqueous medium under reflux conditions (around 3 hours).

- The reaction yields the thioureido derivative after crystallization from ethanol.

- Reported yields for related compounds are around 62%, with melting points indicating purity and structural integrity.

Catalyzed Cyclization with Mercaptoacetic Acid

In some synthetic routes for related thiazolidinone derivatives of hydroxybenzoic acid, mercaptoacetic acid is used:

- A mixture of 4-(benzylideneamino)benzoic acid and mercaptoacetic acid in DMF with ZnCl2 catalyst is refluxed for 8 hours.

- This leads to cyclization and formation of thiazolidinone derivatives, which are structurally related to thioureido benzoic acids.

- Yields reported are about 65%, with characterization by IR and NMR confirming the presence of C=S and other functional groups.

Summary Table of Preparation Methods

Analytical and Mechanistic Notes

- The thioureido group formation involves nucleophilic attack of thiourea or thiocyanate derivatives on activated aromatic substrates.

- Acidic or basic conditions are often employed to facilitate intermediate formation and hydrolysis steps.

- The one-pot method benefits from in situ generation of reactive intermediates, minimizing isolation steps and improving yield.

- Spectroscopic data (IR bands at ~1180 cm⁻¹ for C=S, ~1600 cm⁻¹ for C=O, and N-H stretches) confirm the presence of thioureido and hydroxybenzoic acid functionalities.

- Reaction times vary from 0.5 hours (one-pot) to overnight reflux (hydrazide and mercaptoacetic acid methods).

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Hydroxy-4-thioureido-benzoic acid, and how can reaction conditions be optimized?

- Answer : The synthesis of 4-substituted benzoic acid derivatives often involves coupling reactions. For instance, thiourea substituents can be introduced via nucleophilic substitution or azo-coupling reactions. A study on structurally similar compounds (e.g., 2-hydroxy-4-azo-benzoic acids) highlights the use of diazonium salt intermediates for regioselective functionalization . Enzymatic routes, such as those employed for 4-hydroxybenzoic acid derivatives, may also offer greener alternatives by leveraging hydrolases or oxidoreductases to improve yield and selectivity . Optimization parameters include pH control, temperature (e.g., 0–5°C for diazonium stability), and stoichiometric ratios of thiourea precursors.

Q. Which spectroscopic and analytical techniques are most effective for characterizing the thioureido group in this compound?

- Answer : UV-Vis spectroscopy is critical for identifying π→π* transitions in aromatic systems with electron-withdrawing substituents like thioureido groups, typically showing absorbance maxima between 250–350 nm . CHN elemental analysis validates stoichiometry, while FT-IR confirms N-H (~3200 cm⁻¹) and C=S (~1250 cm⁻¹) bonds. NMR (¹H/¹³C) can resolve electronic effects of the thioureido group on adjacent protons, though discrepancies between experimental and computational shifts may arise due to solvent effects or tautomerism .

Q. How does the thioureido substituent influence the compound’s acidity compared to other 4-substituted benzoic acids?

- Answer : The thioureido group (-NH-CS-NH₂) is strongly electron-withdrawing, which increases the acidity of the phenolic -OH group. Comparative studies on analogs (e.g., 4-nitro or 4-carboxy derivatives) show that pKa values correlate with substituent electronegativity. For example, 4-hydroxybenzoic acid has a pKa ~4.5, while electron-withdrawing groups like -NO₂ lower it to ~1.5. Structural grouping principles suggest the thioureido group may reduce pKa further due to resonance stabilization of the deprotonated form .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational NMR predictions and experimental data for this compound?

- Answer : Discrepancies often arise from solvent interactions, tautomeric equilibria, or relativistic effects unaccounted for in simulations. Strategies include:

- Using deuterated solvents matching computational conditions (e.g., DMSO-d₆ vs. gas-phase models).

- Experimental validation via 2D NMR (HSQC, HMBC) to assign coupling patterns.

- Benchmarking against high-quality reference datasets (e.g., NIST Chemistry WebBook) for analogous compounds .

Q. What storage conditions are critical to maintaining the stability of this compound in long-term studies?

- Answer : Degradation is minimized by:

- Storing at 2–8°C under inert atmosphere (argon/nitrogen) to prevent oxidation .

- Avoiding exposure to moisture (use desiccants) and UV light (amber glass vials).

- Regular purity checks via HPLC with UV detection at λ = 254 nm to monitor decomposition byproducts .

Q. How can researchers validate purity when commercial sources show variability in chromatographic profiles?

- Answer : Implement orthogonal analytical methods:

- HPLC-MS : Detects impurities with masses differing by ≥1 Da.

- Melting Point Analysis : Compare observed mp (e.g., 139–140°C for related compounds) with literature values .

- Titration : Quantify active acidic groups via potentiometric titration with NaOH .

Q. Which structural analogs of this compound exhibit bioactivity, and what substitution patterns enhance activity?

- Answer : Derivatives like 2-hydroxy-4-methoxybenzoic acid show antimicrobial activity, while 4-azo-benzoic acids demonstrate enzyme inhibition. Structure-activity relationship (SAR) studies indicate:

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance binding to hydrophobic enzyme pockets.

- Thioureido flexibility improves selectivity for cysteine protease targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.